Cerivastatin-D3, Sodium Salt Cerivastatin-D3, Sodium Salt Cerivastatin-D3, sodium salt is a labelled analogue of Cerivastatin, sodium salt.

Brand Name: Vulcanchem
CAS No.: 916314-45-9
VCID: VC0125860
InChI:
SMILES:
Molecular Formula: C₂₆H₃₀D₃FNNaO₅
Molecular Weight: 484.55

Cerivastatin-D3, Sodium Salt

CAS No.: 916314-45-9

Cat. No.: VC0125860

Molecular Formula: C₂₆H₃₀D₃FNNaO₅

Molecular Weight: 484.55

* For research use only. Not for human or veterinary use.

Cerivastatin-D3, Sodium Salt - 916314-45-9

Specification

CAS No. 916314-45-9
Molecular Formula C₂₆H₃₀D₃FNNaO₅
Molecular Weight 484.55

Introduction

Chemical Structure and Properties

Cerivastatin-D3, Sodium Salt is a deuterated derivative of cerivastatin, a synthetic statin that was once used clinically for hypercholesterolemia management. The compound features a molecular formula of C₂₆H₃₀D₃FNNaO₅ and a molecular weight of approximately 484.5 g/mol. The "D3" designation indicates that three hydrogen atoms have been replaced with deuterium (²H), a stable isotope of hydrogen containing one proton and one neutron, making it twice as heavy as ordinary hydrogen .

The chemical structure maintains the core statin pharmacophore while incorporating deuterium atoms at specific positions, typically at sites vulnerable to metabolic oxidation. This strategic deuteration aims to potentially alter the compound's pharmacokinetic profile without significantly changing its pharmacodynamic properties .

The compound exists as a white to tan powder with specific solubility characteristics. Unlike many statins that are administered as lactones, Cerivastatin-D3, Sodium Salt is provided in its active hydroxy acid form (as a sodium salt), which directly inhibits the HMG-CoA reductase enzyme.

Deuteration: Principles and Effects

The Kinetic Isotope Effect

The fundamental principle behind deuteration lies in the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond due to the double mass of deuterium compared to protium (ordinary hydrogen). This increased bond strength results in:

  • Lower vibration frequency of the C-D bond

  • Increased activation energy required for bond cleavage

  • Potentially slower metabolic reactions, particularly oxidations

The KIE—expressed as the ratio of reaction rate constants of protonated and deuterated compounds (kH/kD)—can theoretically be up to 9-fold, though typical values in biological systems are lower . This effect is particularly significant for reactions where C-H bond cleavage is the rate-limiting step, such as in cytochrome P450-mediated oxidations that account for approximately 75% of pharmaceutical metabolic reactions .

Advantages of Deuteration

Deuteration of Cerivastatin offers several potential benefits:

  • Enhanced metabolic stability

  • Modified pharmacokinetic profile

  • Potentially reduced dosage requirements

  • Extended dosing intervals

  • Possibly improved safety profile through "metabolic switching"

The modification can potentially result in higher plasma concentrations over time compared to non-deuterated analogs, allowing for lower dosages while maintaining therapeutic efficacy . This concept is illustrated in Table 1, which summarizes the potential clinical implications of deuteration.

Pharmacokinetic EffectClinical Significance
Increased cmaxPotential for lower dosage requirements
Extended t1/2Reduced elimination rate, longer dosing intervals
Higher AUCReduced elimination rate, longer dosing intervals
Similar tmaxUnchanged timepoint of initial effect

Table 1: Potential pharmacokinetic effects of deuteration and their clinical significance

Pharmacokinetics and Metabolism

Metabolic Pathways and Deuterium Effects

The principal advantage of Cerivastatin-D3 lies in its potentially altered metabolic profile. Non-deuterated cerivastatin undergoes metabolism primarily via:

  • CYP3A4-mediated oxidation

  • CYP2C8-mediated demethylation

The deuteration at methyl groups could significantly slow down these metabolic processes due to the kinetic isotope effect. By incorporating deuterium at key metabolic sites, Cerivastatin-D3 may demonstrate:

  • Reduced rate of metabolism

  • Enhanced half-life

  • Modified metabolite profile

  • Potentially reduced formation of toxic metabolites

This metabolic alteration could be particularly significant given that interactions between cerivastatin and CYP enzyme inhibitors were implicated in the adverse events that led to the withdrawal of the non-deuterated drug from the market in 2001 .

Research Applications

Cerivastatin-D3, Sodium Salt serves several important functions in scientific research:

Pharmacokinetic Studies

The deuterated structure provides a distinct mass signature that allows researchers to differentiate between the parent compound and its metabolites during pharmacokinetic analyses. This characteristic enhances its utility in:

  • Metabolic pathway identification

  • Drug-drug interaction studies

  • Absorption, distribution, metabolism, and excretion (ADME) profiling

  • Comparative pharmacokinetic evaluations

Biochemical and Cellular Research

Beyond its value as an analytical tool, Cerivastatin-D3 has been employed in research exploring:

  • Cholesterol metabolism

  • Macrophage function and growth suppression

  • Cell cycle regulation, with studies showing G1/S phase arrest

  • Expression of cell cycle regulatory proteins such as p21Waf1/Cip1

  • Effects on signaling pathways including RhoA and NFκB

The compound's role in such research builds upon observations with non-deuterated cerivastatin, which has demonstrated potential anticancer effects. Studies have shown that cerivastatin can induce apoptosis in certain cancer cell lines with greater potency than other statins, potentially opening avenues for therapeutic applications beyond cholesterol management .

Comparative Analysis with Other Statins

Cerivastatin-D3, Sodium Salt inherits many of the pharmacological characteristics of non-deuterated cerivastatin, which was noted for its exceptional potency compared to other statins. Table 2 provides a comparative analysis of cerivastatin and other common statins.

StatinRelative PotencyInhibition Constant (Ki)Primary Metabolism
CerivastatinHighest1.3 × 10⁻⁹ MCYP3A4, CYP2C8
RosuvastatinHigh2 × 10⁻⁹ MLimited CYP metabolism
AtorvastatinModerate-High15 × 10⁻⁹ MCYP3A4
FluvastatinLow150 × 10⁻⁹ MCYP2C9

Table 2: Comparative potency and metabolic properties of cerivastatin versus other statins

The extraordinary potency of cerivastatin enables significant lipid-lowering effects at much lower doses compared to other statins. Clinical trials with non-deuterated cerivastatin demonstrated:

  • LDL cholesterol reductions between 33.4% and 44.0% at doses of 0.4 to 0.8 mg/day

  • Total cholesterol reductions of 23.0% to 30.8%

  • Triglyceride reductions of approximately 9% to 21.4%

  • Modest increases in HDL cholesterol

These effects were achieved at approximately 1% of the doses required for other statins , highlighting cerivastatin's exceptional potency—a characteristic inherited by its deuterated analog.

Analytical Applications and Techniques

Cerivastatin-D3, Sodium Salt serves as an important analytical standard in pharmaceutical research and quality control processes. Its deuterium labeling provides a distinct mass signature that allows for precise quantification in various analytical techniques:

Mass Spectrometry Applications

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses, the compound serves as:

  • An internal standard for quantification of cerivastatin and its metabolites

  • A reference for establishing calibration curves

  • A tool for method validation and quality control

The deuterium labeling creates specific mass transitions that can be distinguished from the non-deuterated compound, enabling accurate quantification even in complex biological matrices.

Metabolite Identification

The compound is particularly valuable for identifying and tracking metabolites of cerivastatin in biological systems. Hydroxy Cerivastatin-d3 Sodium Salt, a related compound representing a hydroxylated metabolite of Cerivastatin-D3, illustrates the utility of deuterated analogs in metabolite profiling .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator